molecular formula C20H14F3NO4 B6288419 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-51-3

6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%

Cat. No. B6288419
CAS RN: 639091-51-3
M. Wt: 389.3 g/mol
InChI Key: HZQHMGXGXGECGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% (6-TBNPA) is a synthetic derivative of nicotinic acid, an important component of the vitamin B3 complex. Nicotinic acid is a naturally occurring compound found in many foods and it plays an important role in a variety of biochemical and physiological processes in the human body. 6-TBNPA is a highly purified form of nicotinic acid and is used in a variety of scientific research applications.

Scientific Research Applications

6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is used in a variety of scientific research applications. It has been used in studies of the pharmacokinetics of drugs and their metabolites, as well as in studies of the metabolism of nicotinic acid and its derivatives. It has also been used in studies of the structure and function of enzymes involved in nicotinic acid metabolism, as well as in studies of the mechanism of action of drugs and their metabolites. Additionally, 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used in studies of the pharmacology of nicotinic acid and its derivatives, as well as in studies of the metabolism of drugs and their metabolites.

Mechanism of Action

6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% acts as an agonist at nicotinic acid receptors, which are located on the surface of cells in the brain, heart, and other organs. The binding of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% to these receptors activates a cascade of biochemical reactions that lead to the release of neurotransmitters and other molecules that affect the activity of cells in the body. Additionally, 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of nicotinic acid and its derivatives.
Biochemical and Physiological Effects
6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, as well as the regulation of cell growth and differentiation. Additionally, 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% has been shown to increase the production of prostaglandins, which are involved in the regulation of inflammation and pain. It has also been shown to increase the production of endorphins, which are involved in the regulation of mood and stress.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly purified form of nicotinic acid, making it ideal for use in experiments that require precise concentrations of the compound. Additionally, it is relatively stable and can be stored for long periods of time without losing its potency. However, 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, it can be toxic in high concentrations and should be handled with caution.

Future Directions

There are several potential future directions for 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% research. One potential direction is to further explore the biochemical and physiological effects of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% and to determine how it affects various cell types and tissues. Additionally, further research could be done to explore the potential therapeutic applications of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% and its derivatives. Additionally, research could be done to explore the potential interactions of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% with other drugs and compounds. Finally, further research could be done to explore the potential toxic effects of 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% and its derivatives.

Synthesis Methods

6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95% can be synthesized from nicotinic acid in a two-step process. The first step involves reaction of nicotinic acid with 3-trifluoromethyl-benzyl chloride in anhydrous dimethylformamide (DMF) at room temperature. The second step involves the reaction of the product from the first step with 4-chloro-3-methylphenol in anhydrous DMF at room temperature. The final product is a 95% pure 6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%.

properties

IUPAC Name

6-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO4/c21-20(22,23)15-3-1-2-13(10-15)12-27-16-5-7-17(8-6-16)28-18-9-4-14(11-24-18)19(25)26/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQHMGXGXGECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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